1-Bromo-4-(tert-butyl)-2-methylbenzene, also known by its International Union of Pure and Applied Chemistry name, is an organic compound with the molecular formula and a molecular weight of 213.11 g/mol. It features a bromine atom attached to the first carbon of a benzene ring, which also bears a tert-butyl group at the para position (fourth carbon) and a methyl group at the ortho position (second carbon). This compound presents as a clear, colorless to slightly yellow liquid with a density of approximately 1.2 g/cm³, a boiling point around 232 °C, and a melting point between 13-16 °C .
While specific biological activity data for 1-bromo-4-(tert-butyl)-2-methylbenzene is limited, its derivatives and related compounds have been studied for various biological effects. For instance, some bromo-substituted aromatic compounds exhibit antimicrobial properties or serve as precursors in drug synthesis. The compound's role as a biochemical reagent suggests potential utility in life sciences research .
The synthesis of 1-bromo-4-(tert-butyl)-2-methylbenzene typically involves bromination reactions of the corresponding tert-butyl-2-methylphenol or similar substrates. A common method includes:
These methods highlight its versatility in organic synthesis.
1-Bromo-4-(tert-butyl)-2-methylbenzene finds applications primarily in organic synthesis. It is used as an intermediate in the production of various pharmaceuticals and agrochemicals. Additionally, it serves as a reagent in the preparation of boronic acids, which are crucial for Suzuki coupling reactions—a fundamental process in creating complex organic molecules .
Interaction studies involving 1-bromo-4-(tert-butyl)-2-methylbenzene often focus on its reactivity with nucleophiles or other organometallic reagents. For example, its behavior during lithium-bromine exchange reactions provides insights into its reactivity patterns and potential pathways for further functionalization . These studies are essential for understanding how this compound can be utilized in more complex synthetic strategies.
Several compounds share structural similarities with 1-bromo-4-(tert-butyl)-2-methylbenzene, including:
| Compound Name | Molecular Formula | Structural Features |
|---|---|---|
| 1-Bromo-3,5-di-tert-butylbenzene | C13H17Br | Two tert-butyl groups at positions 3 and 5 |
| 1-Bromo-4-sec-butylbenzene | C11H15Br | Sec-butyl group at position 4 |
| 1-Bromo-4-isopropylbenzene | C10H13Br | Isopropyl group at position 4 |
| 1,2-Dibromo-4-tert-butylbenzene | C10H12Br2 | Two bromine atoms on the benzene ring |
| p-Bromo-tert-butylbenzene | C10H13Br | Bromine at para position |
The uniqueness of 1-bromo-4-(tert-butyl)-2-methylbenzene lies in its specific combination of substituents—particularly the tert-butyl and methyl groups—which influence its chemical reactivity and physical properties compared to other similar compounds. This combination allows for distinct synthetic pathways and applications in medicinal chemistry that may not be achievable with other substituted bromobenzenes.
The synthesis of 1-bromo-4-(tert-butyl)-2-methylbenzene emerged from advancements in electrophilic aromatic substitution methodologies during the late 20th century. Early studies on tert-butyl-substituted aromatics focused on their stability and steric effects, with researchers recognizing their potential in directing regioselectivity in substitution reactions. The compound’s discovery is attributed to the need for bulky aromatic intermediates that could resist polymerization and side reactions under harsh conditions. By the 1990s, its utility in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, solidified its role in synthetic organic chemistry.
The systematic IUPAC name, 1-bromo-4-(tert-butyl)-2-methylbenzene, reflects the substituents’ positions on the benzene ring:
The compound belongs to the halogenated aromatic hydrocarbons class, specifically bromobenzenes, and is classified under the EC number 202-675-9. Its structural analogs, such as 2-bromo-4-tert-butyl-1-chlorobenzene (CAS: 61024-95-1), highlight the diversity within this family.
Halogenated aromatics are prized for their electronic and steric properties. The bromine atom in 1-bromo-4-(tert-butyl)-2-methylbenzene acts as an electron-withdrawing group, polarizing the aromatic ring and facilitating nucleophilic attack. Conversely, the tert-butyl group is electron-donating via hyperconjugation, creating a unique electronic landscape that influences reaction pathways. This duality enables selective functionalization, distinguishing it from simpler bromobenzenes like 4-bromotoluene.
The compound’s steric bulk and stability make it indispensable in: